molecular formula C8H6FN3O B8167582 N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide

N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide

Cat. No.: B8167582
M. Wt: 179.15 g/mol
InChI Key: HEBNOPSPWBYYPO-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyanomethyl group and a fluorine atom attached to the pyridine ring, along with a carboxamide functional group

Preparation Methods

The synthesis of N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-fluoropyridine-3-carboxylic acid with cyanomethylating agents under specific conditions. For instance, the reaction can be carried out using cyanomethyl halides in the presence of a base to form the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(cyanomethyl)-2-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-7-6(2-1-4-11-7)8(13)12-5-3-10/h1-2,4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBNOPSPWBYYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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